molecular formula C8H10 B011241 Tricyclo(4.1.1.07,8)oct-2-ene CAS No. 102575-26-8

Tricyclo(4.1.1.07,8)oct-2-ene

Cat. No. B011241
M. Wt: 106.16 g/mol
InChI Key: NRLYGERJPCINJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo(4.1.1.07,8)oct-2-ene, also known as norbornene, is a bicyclic organic compound that has a unique structure and interesting properties. It has been widely used in organic synthesis, polymer chemistry, and material science due to its high reactivity and stability. In 1.1.07,8)oct-2-ene.

Mechanism Of Action

The mechanism of action of tricyclo(4.1.1.07,8)oct-2-ene is mainly based on its unique structure, which allows it to undergo various chemical reactions, such as Diels-Alder reaction, ring-closing metathesis, and cycloaddition. These reactions can be used to synthesize various organic compounds and polymers.

Biochemical And Physiological Effects

Tricyclo(4.1.1.07,8)oct-2-ene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of some cancer cells.

Advantages And Limitations For Lab Experiments

Tricyclo(4.1.1.07,8)oct-2-ene has several advantages for lab experiments. It is a stable and highly reactive compound that can be easily synthesized and purified. It can also be used as a building block for the synthesis of various organic compounds and polymers. However, tricyclo(4.1.1.07,8)oct-2-ene has some limitations, such as its high reactivity, which can make it difficult to handle in some reactions.

Future Directions

There are several future directions for the research on tricyclo(4.1.1.07,8)oct-2-ene. One of the most promising directions is the development of new synthetic methods for tricyclo(4.1.1.07,8)oct-2-ene and its derivatives. Another direction is the exploration of its potential applications in material science, such as the synthesis of new polymers and materials with unique properties. Additionally, more studies are needed to investigate its biochemical and physiological effects and its potential as a therapeutic agent.
In conclusion, tricyclo(4.1.1.07,8)oct-2-ene is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on tricyclo(4.1.1.07,8)oct-2-ene is needed to fully explore its potential in various fields of science and technology.

Synthesis Methods

The synthesis of tricyclo(4.1.1.07,8)oct-2-ene can be achieved by several methods, including thermal isomerization of norbornadiene, Diels-Alder reaction of cyclopentadiene with ethylene, and ring-closing metathesis of 1,5-cyclooctadiene. Among these methods, the Diels-Alder reaction is the most commonly used method due to its high yield and simplicity.

Scientific Research Applications

Tricyclo(4.1.1.07,8)oct-2-ene has been extensively used in scientific research, especially in organic synthesis and polymer chemistry. It can be used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and natural products. In polymer chemistry, it can be used as a monomer for the synthesis of various polymers, such as polyethylene, polypropylene, and polystyrene.

properties

CAS RN

102575-26-8

Product Name

Tricyclo(4.1.1.07,8)oct-2-ene

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

tricyclo[5.1.0.02,8]oct-3-ene

InChI

InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1,3,5-8H,2,4H2

InChI Key

NRLYGERJPCINJA-UHFFFAOYSA-N

SMILES

C1CC2C3C2C3C=C1

Canonical SMILES

C1CC2C3C2C3C=C1

synonyms

Tricyclo[4.1.1.07,8]oct-2-ene

Origin of Product

United States

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